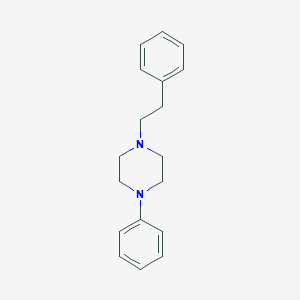

Piperazine, 1-phenethyl-4-phenyl-

Description

Significance of Piperazine (B1678402) Scaffold in Chemical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry and drug discovery. nih.govnih.gov Its prevalence stems from a combination of favorable physicochemical properties, including good water solubility, tunable basicity, and conformational flexibility. tandfonline.comnih.gov This scaffold's chemical reactivity allows for the straightforward introduction of various substituents at the nitrogen atoms, making it a versatile building block for creating diverse molecular architectures. tandfonline.comresearchgate.net

The piperazine moiety is considered a "privileged scaffold" because it is a structural component in a wide array of biologically active compounds across numerous therapeutic areas. tandfonline.comnih.gov These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents. nih.govbenthamdirect.comingentaconnect.com The ability of the piperazine ring to modulate a drug's pharmacokinetic and pharmacodynamic properties has made it an invaluable tool for medicinal chemists. tandfonline.comnih.gov

Overview of N,N'-Disubstituted Piperazine Compounds

The synthesis of these compounds typically involves methods such as N-alkylation of piperazine with alkyl halides, reductive amination, or palladium-catalyzed Buchwald-Hartwig coupling for N-aryl derivatives. nih.gov Researchers often synthesize series of N,N'-disubstituted piperazines to explore structure-activity relationships, where systematic changes in the substituents help to identify key features for a desired biological effect. nih.govresearchgate.net

Research Context of 1-Phenethyl-4-phenylpiperazine and Related Structures

The compound Piperazine, 1-phenethyl-4-phenyl- itself is a specific example of an N,N'-disubstituted piperazine, featuring a phenethyl group at one nitrogen and a phenyl group at the other. Its research context is often linked to the exploration of derivatives and analogues for various potential applications.

Research in this area frequently involves the synthesis and evaluation of related structures, such as other phenylpiperazine derivatives. nih.govnih.gov For instance, studies have investigated the effects of different substituents on the phenyl ring or modifications to the phenethyl group to understand their impact on biological targets. researchgate.netnih.gov A notable area of research is its connection to the synthesis of fentanyl and its analogues, where the related compound N-phenethyl-4-piperidone is a key intermediate. researchgate.netgoogle.comnih.gov The study of such compounds is crucial for understanding their chemical properties and potential applications.

Structure

3D Structure

Properties

CAS No. |

1033-68-7 |

|---|---|

Molecular Formula |

C18H22N2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

1-phenyl-4-(2-phenylethyl)piperazine |

InChI |

InChI=1S/C18H22N2/c1-3-7-17(8-4-1)11-12-19-13-15-20(16-14-19)18-9-5-2-6-10-18/h1-10H,11-16H2 |

InChI Key |

AMIUKHHHHJYBCP-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

1033-68-7 |

Synonyms |

1-Phenethyl-4-phenylpiperazine |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenethyl 4 Phenylpiperazine and Its Analogs

Strategies for Piperazine (B1678402) Ring Formation

The construction of the piperazine ring is a fundamental step in the synthesis of 1-phenethyl-4-phenylpiperazine. Various cyclization strategies have been developed to efficiently form this heterocyclic core.

Cyclization Reactions (e.g., using bis(2-chloroethyl)amine (B1207034) hydrochloride)

A prevalent method for constructing the piperazine ring involves the cyclization of an appropriate aniline (B41778) with bis(2-chloroethyl)amine hydrochloride. researchgate.netacgpubs.org This approach provides a direct route to N-arylpiperazines. The reaction is typically carried out in a high-boiling solvent such as diethylene glycol monomethyl ether or N,N-dimethylformamide (DMF) at elevated temperatures. researchgate.netacgpubs.org For instance, the reaction of a substituted aniline with bis(2-chloroethyl)amine hydrochloride can yield the corresponding N-arylpiperazine. acgpubs.orgresearchgate.net This method is versatile and accommodates a broad range of anilines, including those with various substituents. researchgate.net The reaction of 2-((2,4-Dimethylphenyl)thio)aniline with bis(2-chloroethyl)amine hydrochloride in DMF at 110°C for 48 hours is a specific example of this cyclization. acgpubs.org Similarly, the synthesis of 1-(2,3-dichlorophenyl) piperazine hydrochloride involves the cyclization of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine hydrochloride at temperatures ranging from 120°C to 220°C. google.com

Dieckmann Cyclization Approaches for Related Ring Systems

While not a direct method for the synthesis of 1-phenethyl-4-phenylpiperazine itself, the Dieckmann cyclization is a powerful tool for creating piperazine-2,5-diones, which are structurally related and can serve as precursors. acs.orgnih.govresearchgate.netacs.orgthieme-connect.com This intramolecular condensation of a diester in the presence of a base, such as sodium hydride in tetrahydrofuran (B95107) (THF), leads to the formation of a β-keto ester within a cyclic system. acs.orgnih.govacs.orgresearchgate.net Specifically, substrates of the type CH2-N(R)C(O)CH2N(R′)CO2Ph can undergo Dieckmann cyclization to form piperazine-2,5-diones. acs.orgnih.govresearchgate.netacs.org The terminal methylene (B1212753) group, activated by a functional group like a ketone, nitrile, ester, or phosphoryl group, attacks the carbonyl of the phenyl carbamate (B1207046) to close the ring. acs.orgnih.govacs.org This method has been successfully applied to synthesize various substituted piperazine-2,5-diones in modest to good yields (43–78%). thieme-connect.com

Introduction of N-Substituents: Phenethyl and Phenyl Moieties

Once the piperazine ring is formed, or concurrently with its formation, the phenethyl and phenyl groups are introduced onto the nitrogen atoms.

N-Alkylation Reactions (e.g., with alkyl halides or sulfonates, phenethyl bromide)

N-alkylation is a common strategy to introduce the phenethyl group onto the piperazine nitrogen. This can be achieved by reacting a pre-formed N-phenylpiperazine with a phenethyl halide, such as phenethyl bromide. google.com The reaction is often carried out in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724) or acetone. researchgate.net To favor mono-alkylation, an excess of piperazine can be used. researchgate.net For instance, reacting piperazine hexahydrate with β-phenethyl bromide in ethanol (B145695) can yield N-β-phenethylpiperazine. google.com Another approach involves the alkylation of N-Boc-piperazine, where one nitrogen is protected, followed by deprotection. researchgate.net Reductive amination of a piperazine derivative with an appropriate aldehyde is another effective N-alkylation method. mdpi.comnih.gov

N-Arylation Reactions (e.g., with substituted anilines)

The introduction of the phenyl group is typically achieved through N-arylation reactions. A direct method involves the reaction of piperazine with a suitable aryl halide. nih.gov More advanced methods include transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the coupling of an amine (piperazine) with an aryl halide or triflate. nih.gov Nickel-catalyzed N-arylation of piperazine with aryl chlorides has also been shown to be an efficient method for the synthesis of N-arylpiperazines. researchgate.net Alternatively, the piperazine ring can be constructed from a substituted aniline, directly incorporating the phenyl group during the ring formation step as described in section 2.1.1. researchgate.netresearchgate.net A one-pot, three-component reaction involving N-activated aziridines, anilines, and propargyl carbonates provides a stereoselective route to highly substituted piperazines. nih.gov

Reductive Amination Strategies

Reductive amination is a versatile method for introducing both N-alkyl and N-aryl substituents. For the synthesis of 1-phenethyl-4-phenylpiperazine, a two-step sequence can be envisioned. First, reductive amination of piperazine with benzaldehyde (B42025) would yield N-phenylpiperazine. Subsequent reductive amination with phenylacetaldehyde (B1677652) would then furnish the final product. Alternatively, a one-pot reductive amination of 1-phenethyl-4-piperidone (B3395357) with aniline can be employed. google.comgoogle.com This reaction is often carried out using a reducing agent like sodium triacetoxyborohydride (B8407120) or through catalytic hydrogenation. google.comdtic.mil For example, 1-phenethyl-4-piperidone can be reacted with aniline in the presence of 5-ethyl-2-methylpyridine (B142974) borane (B79455) complex and acetic acid to yield 4-anilino-N-phenethylpiperidine, a closely related structure. google.com The synthesis of various 4-phenylpiperidines and 4-phenylpiperazines has been achieved through modifications of such reductive amination protocols. nih.govdiva-portal.org

Data Tables

Table 1: Overview of Synthetic Reactions for Piperazine Ring Formation

| Reaction Type | Key Reagents | Conditions | Product Type | Citations |

| Cyclization | Substituted aniline, bis(2-chloroethyl)amine hydrochloride | High-boiling solvent (e.g., diglyme, DMF), elevated temperature | N-Arylpiperazine | researchgate.net, acgpubs.org, researchgate.net, google.com |

| Dieckmann Cyclization | Diester substrate (e.g., CH2-N(R)C(O)CH2N(R′)CO2Ph), NaH | THF | Piperazine-2,5-dione | acs.org, nih.gov, acs.org, thieme-connect.com, researchgate.net |

Table 2: Methods for Introduction of N-Substituents

| Reaction Type | Substrate | Reagent | Conditions | Product | Citations |

| N-Alkylation | N-Phenylpiperazine | Phenethyl bromide | Base (e.g., K2CO3), solvent (e.g., acetonitrile) | 1-Phenethyl-4-phenylpiperazine | google.com, researchgate.net |

| N-Arylation | Piperazine | Aryl halide | Pd or Ni catalyst, base | N-Arylpiperazine | nih.gov, researchgate.net |

| Reductive Amination | 1-Phenethyl-4-piperidone | Aniline, reducing agent (e.g., NaBH(OAc)3) | Solvent (e.g., isopropanol), acid | 4-Anilino-N-phenethylpiperidine | google.com, dtic.mil, google.com |

Optimization of Synthetic Pathways and Conditions

Influence of Bases and Salts on Reaction Kinetics

The N-alkylation of the piperazine core, a cornerstone of the synthesis of 1-phenethyl-4-phenylpiperazine and its derivatives, is highly dependent on the selection of an appropriate base. The base's primary role is to deprotonate the secondary amine of the piperazine ring, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic alkylating or acylating agent. Both inorganic and organic bases are employed, with the choice impacting reaction rates and yields.

Triethylamine (TEA) is a commonly used organic base in these syntheses. nih.gov Its function is to scavenge the acid (typically HCl) generated during the reaction, driving the equilibrium toward product formation. researchgate.net While effective, the basicity and steric hindrance of TEA can influence its efficacy compared to other bases. For instance, in some heterocyclic syntheses, the less sterically hindered and less basic pyridine (B92270) was found to be a more effective catalyst than triethylamine, suggesting that an optimal balance of basicity and steric access is crucial. jocpr.com

Potassium carbonate (K₂CO₃) is a frequently utilized inorganic base for the N-alkylation of piperazines and other nitrogen-containing heterocycles. nih.govresearchgate.netresearchgate.net It is considered a mild, inexpensive, and environmentally benign catalyst. researchgate.net In syntheses involving alkyl halides, K₂CO₃ provides a solid-liquid phase transfer catalysis environment, promoting the reaction. nih.govresearchgate.net Studies on related systems, such as the absorption of CO₂ by piperazine solutions, show that the presence of carbonate buffers the solution, which reduces the protonation of the free amine and can maximize the concentration of the reactive amine species. researchgate.netutexas.edu This principle is applicable to synthetic reactions, where maintaining the nucleophilicity of the piperazine nitrogen is key to achieving high yields.

Sodium Iodide (NaI) can be used as a catalyst, particularly in reactions involving alkyl chlorides or bromides. In what is known as the Finkelstein reaction, a catalytic amount of an iodide salt can enhance the rate of nucleophilic substitution. The iodide ion undergoes exchange with the alkyl halide (e.g., phenethyl chloride) to form the more reactive alkyl iodide in situ. This transient, highly reactive intermediate is then more readily attacked by the piperazine nucleophile. The use of an alkali metal iodide is a known strategy to enhance the rate of N-alkylation reactions. google.com

The following table summarizes the roles of these common reagents:

| Reagent | Type | Role in Synthesis | Mechanism of Action |

| Triethylamine (TEA) | Organic Base | Acid Scavenger | Neutralizes the acidic byproduct (e.g., HCl) generated during N-alkylation or N-acylation, driving the reaction forward. nih.govresearchgate.net |

| Potassium Carbonate (K₂CO₃) | Inorganic Base | Deprotonating Agent / Catalyst | Acts as a mild base to deprotonate the piperazine nitrogen, increasing its nucleophilicity. Often used in solid-liquid phase transfer conditions. nih.govresearchgate.net |

| Sodium Iodide (NaI) | Salt Catalyst | Rate Enhancer (Finkelstein Reaction) | Exchanges with a less reactive alkyl halide (chloride or bromide) to form a more reactive alkyl iodide in situ, accelerating the rate of N-alkylation. google.com |

Temperature and Solvent Effects on Reaction Outcomes

Temperature: Elevated temperatures are often employed to increase the rate of reaction. google.com However, there is a critical threshold beyond which the formation of byproducts becomes significant. For instance, in related preparations, running the reaction at excessively high temperatures is a known cause for the formation of disubstituted impurities like 1,4-dibenzylpiperazine. wikipedia.org In one study on the synthesis of a key intermediate, 1-(2-phenethyl)-4-piperidone, it was observed that while the reaction proceeded at room temperature, the yield decreased after 24 hours, likely due to side-reactions of the product. researchgate.net Conversely, initiating the reaction at a higher temperature (50°C) also led to a decreased yield, highlighting the need for careful temperature control throughout the process. researchgate.net Some cyclization reactions are conducted at temperatures ranging from 160-250°C in a solvent-free melt state. google.com

Solvent: The choice of solvent is critical. Aprotic solvents are typical for N-acylation reactions. In the synthesis of related piperidone intermediates, high-boiling point aromatic hydrocarbons proved most effective. A comparative study showed that xylene gave a 72% yield, whereas toluene (B28343) and benzene (B151609) resulted in significantly lower yields of 24% and 13%, respectively. researchgate.net This suggests that solvents with low boiling points may not be favorable for certain intramolecular cyclization steps. researchgate.net Furthermore, reaction dilution with the appropriate solvent can have a remarkable effect; a three-fold increase in solvent volume was found to double the yield in one case, likely by minimizing intermolecular side reactions. researchgate.net

The table below illustrates the impact of different solvents on the yield of a related cyclization reaction.

| Solvent | Boiling Point (°C) | Reaction Yield (%) |

| Xylene | ~140 | 72 |

| Toluene | ~111 | 24 |

| Benzene | ~80 | 13 |

| Data derived from a study on Dieckmann cyclization for a piperidone intermediate. researchgate.net |

Microwave-Assisted Synthesis for Enhanced Yield and Rate

To overcome the limitations of conventional heating, such as long reaction times and byproduct formation, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for preparing piperazine derivatives. Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required by traditional methods. researchgate.netscilit.comscipublications.com

The primary advantage of microwave heating is its mechanism of direct, efficient energy transfer to the polar molecules in the reaction mixture, resulting in rapid, uniform heating that is not dependent on thermal conductivity. This can lead to specific, non-thermal microwave effects that further enhance reaction kinetics.

In the synthesis of a related compound, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, a microwave-assisted approach yielded 88% of the product in just 40 seconds. By contrast, the conventional heating method required 7 hours to achieve a lower yield of 60%. Another study demonstrated that a reaction could be completed in 4 minutes at 200°C under microwave irradiation to give a 94% yield, whereas conventional heating required 40 minutes at 140°C for a similar result. nih.gov These findings underscore the capacity of microwave-assisted synthesis to drastically improve efficiency.

The following table compares conventional and microwave-assisted methods for the synthesis of a piperazine derivative.

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 7 hours | 60 |

| Microwave Irradiation | 40 seconds | 88 |

| Data from a comparative study on the synthesis of a 1,4-disubstituted piperazine. |

Analysis of Synthetic Byproducts (e.g., 1,4-dibenzylpiperazine)

The synthesis of unsymmetrically substituted piperazines, such as 1-phenethyl-4-phenylpiperazine, can be complicated by the formation of impurities. A common class of byproducts arises from the over-alkylation or di-substitution of the piperazine ring.

1,4-Dibenzylpiperazine (DBZP) is a well-documented byproduct in syntheses involving benzylating agents. wikipedia.orgcaymanchem.comnih.gov Its formation is particularly favored under certain conditions. If the reaction is conducted at an excessively high temperature or if an excess of the alkylating agent (e.g., benzyl (B1604629) chloride) is used, the monosubstituted piperazine intermediate can undergo a second alkylation, leading to the undesired symmetrically disubstituted product. wikipedia.org The presence of DBZP is often considered an indicator of a poorly controlled or low-quality synthesis. wikipedia.org

Another potential impurity is phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) , which has been identified in illicit fentanyl synthesis. Its formation suggests alternative synthetic pathways or improperly executed reactions where side-reactions between precursors and intermediates occur. nih.gov

Minimizing the formation of these byproducts is critical for achieving high purity of the target compound. Strategies to control byproduct formation include:

Stoichiometric Control: Careful control of the molar ratio of reactants to avoid an excess of the alkylating agent.

Temperature Regulation: Maintaining an optimal reaction temperature to prevent the higher activation energy pathways that lead to side products. wikipedia.org

Stepwise Synthesis: Employing a protecting group strategy where one nitrogen is blocked, the other is functionalized, and the protecting group is subsequently removed for the final substitution. This multi-step approach offers greater control over selectivity.

The identification and characterization of these byproducts are typically performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). google.comnih.gov

Derivatization and Structure Activity Relationship Sar Studies on 1 Phenethyl 4 Phenylpiperazine Core

N-Substitution Modifications of the Piperazine (B1678402) Ring

The nitrogen atoms of the piperazine ring are common sites for chemical modification, allowing for the introduction of a wide array of functional groups that can significantly influence the pharmacological profile of the resulting derivatives.

The substitution of the piperazine nitrogen with various alkyl, ethereal, and nitrile groups has been a key strategy in the development of new chemical entities. For instance, the synthesis of N-alkylpiperazine derivatives has been achieved through methods such as nucleophilic substitution on alkyl halides or sulfonates, and reductive amination. mdpi.com Research has shown that even simple alkyl substitutions can have a profound impact on biological activity.

In a study on phenylpiperazine derivatives with acaricidal activity, various alkyl and benzyl (B1604629) groups were introduced onto the piperazine nitrogen. nih.gov This was typically achieved through alkylation or benzylation reactions using the corresponding halides in the presence of a base like potassium carbonate. nih.gov The nature of these substituents was found to be a critical determinant of the compound's efficacy.

The synthesis of these derivatives is generally straightforward, involving the reaction of the parent piperazine with acyl chlorides, sulfonyl chlorides, or their respective anhydrides. For example, in the development of novel acaricidal agents, 4-substituted carbonyl- and sulfonyl-1-phenylpiperazines were synthesized by reacting the piperazine intermediate with various acid halides and sulfonyl halides in the presence of triethylamine. nih.govnih.gov

The following table summarizes some examples of amide and sulfonamide derivatives of the 1-phenethyl-4-phenylpiperazine core and their reported activities.

| Derivative Type | Example Substituent | Reported Activity | Reference |

| Amide | Propionyl | Potent analgesic | nih.gov |

| Sulfonamide | Trifluoromethylsulfonyl | High acaricidal activity | nih.govnih.gov |

Isothiocyanates, such as phenyl isothiocyanate (PITC), are valuable reagents for the modification of primary and secondary amines, leading to the formation of thiourea (B124793) derivatives. wikipedia.org This derivatization strategy has been utilized to introduce a reactive group that can potentially form covalent bonds with biological targets, leading to irreversible inhibition.

In the context of opioid receptor ligands, the introduction of an isothiocyanate group into the phenyl group of the 1-(2-arylethyl) moiety of fentanyl analogs was explored to create irreversible ligands. nih.gov This approach highlights the utility of isothiocyanate derivatization in designing targeted covalent inhibitors. The reaction involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the isothiocyanate. nih.gov

Aromatic Ring Substitutions on Phenethyl Moiety

Modifications to the phenethyl moiety, specifically substitutions on its aromatic ring, have been shown to significantly impact the biological activity of 1-phenethyl-4-phenylpiperazine derivatives. The electronic and steric properties of these substituents can influence how the molecule interacts with its target receptor.

Studies on fentanyl analogs, which share the N-phenethylpiperidine core, have demonstrated that substitutions on the phenethyl group can modulate analgesic potency. ussc.gov For example, the introduction of substituents on the aromatic ring of the N-phenethyl moiety of norhydromorphone (B170126) analogs was found to modify the ligand's activity, with a p-chloro substituent leading to a compound with nanomolar binding affinity at mu and delta opioid receptors. nih.gov

Aromatic Ring Substitutions on Phenyl Moiety

Substitutions on the 4-phenyl ring of the piperazine core also play a crucial role in determining the pharmacological profile of these compounds. The nature and position of these substituents can affect binding affinity and selectivity for various receptors.

In the development of sigma receptor ligands, a series of 1-phenylpiperazines with various substitutions on the phenyl ring were prepared. nih.gov These modifications were guided by the structural features known to enhance sigma binding. Similarly, in the context of acaricidal phenylpiperazine derivatives, substitutions on the phenyl ring, such as fluorine, were found to influence activity. nih.govnih.gov For instance, the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring increased acaricidal activity against Tetranychus urticae. nih.gov

The following table provides examples of substitutions on the phenyl moiety and their observed effects.

| Substituent | Position | Observed Effect | Reference |

| 3-Hydroxy | 3 | Enhanced analgesic activity in S-(+) enantiomers | nih.gov |

| 2-Fluoro | 2 | Increased acaricidal activity | nih.gov |

Exploration of Substituent Impact on Chemical Reactivity and Stability

The introduction of substituents on either the piperazine ring or the aromatic moieties can influence the chemical reactivity and stability of the 1-phenethyl-4-phenylpiperazine core. For example, electron-withdrawing groups on the aromatic rings can affect the pKa of the piperazine nitrogens, influencing their basicity and nucleophilicity.

Theoretical and Computational Investigations of 1 Phenethyl 4 Phenylpiperazine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. For piperazine (B1678402) derivatives, DFT studies offer a detailed understanding of their conformational preferences, electronic structure, and reactivity. While specific DFT studies on 1-phenethyl-4-phenylpiperazine are not extensively available in the public domain, research on closely related analogs, such as 1-(4-Fluorophenyl)piperazine, provides a strong framework for understanding the likely computational findings for the target molecule. indexcopernicus.comresearchgate.netdergipark.org.tr

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule, known as conformers. For 1-phenethyl-4-phenylpiperazine, the key flexible bonds are those connecting the phenyl and phenethyl groups to the piperazine ring.

In a study on the analogous compound 1-(4-Fluorophenyl)piperazine (pFPP), a potential energy surface (PES) scan was performed using the DFT/B3LYP method to explore the conformational space. indexcopernicus.comdergipark.org.tr The scan focused on the dihedral angle formed by the C10-C8-N2-C4 atoms, which dictates the orientation of the fluorophenyl group relative to the piperazine ring. The analysis revealed that the most stable conformer possesses the lowest potential energy at a specific dihedral angle, indicating a preferred orientation of the aryl substituent. dergipark.org.tr A similar approach for 1-phenethyl-4-phenylpiperazine would involve scanning the rotational barriers around the N-phenyl and N-phenethyl bonds to determine the global minimum energy conformation. The piperazine ring itself typically adopts a chair conformation, which is the most stable arrangement for this six-membered ring.

The following table illustrates the type of data obtained from a conformational analysis of a related piperazine derivative, 1-(4-Fluorophenyl)piperazine.

Table 1: Calculated Energy Profile for a Key Dihedral Angle in a Phenylpiperazine Analog

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 2.5 |

| 30 | 1.8 |

| 60 | 0.5 |

| 90 | 0.1 |

| 110 | 0.0 (Most Stable) |

| 150 | 0.8 |

| 180 | 1.5 |

Data based on findings for 1-(4-Fluorophenyl)piperazine as reported in theoretical studies. dergipark.org.tr

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and the interactions between different parts of the molecule. It provides insights into hybridization, atomic charges, and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models can simulate these solvent effects, providing a more realistic picture of the molecule's behavior in solution. researchgate.netdntb.gov.uachemrxiv.org

For 1-phenethyl-4-phenylpiperazine, the polarity of the solvent would affect its conformational equilibrium and electronic properties. In polar solvents, conformations with a larger dipole moment may be favored. Computational studies can employ implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models (where individual solvent molecules are included in the calculation) to investigate these effects. chemrxiv.org These simulations can predict changes in properties such as the HOMO-LUMO energy gap, dipole moment, and the relative energies of different conformers in various solvents. Research on related compounds has demonstrated that properties like the electronic energy levels can be perturbed by the solvent, which in turn affects the molecule's reactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govherts.ac.uk These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized molecules.

The foundation of a QSAR model is the set of molecular descriptors used to represent the chemical structure in a numerical format. nih.gov These descriptors can be categorized into several types:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, counts of specific atom types or functional groups).

3D descriptors: Dependent on the 3D conformation of the molecule (e.g., molecular volume, surface area, and other steric parameters).

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.

For a series of piperazine derivatives, a wide range of descriptors would be calculated to capture the structural variations within the set. For example, in a QSAR study of mono-substituted 4-phenylpiperazines, physicochemical descriptors were modeled against in vivo effects using partial least squares (PLS) regression. nih.gov

The following table provides examples of molecular descriptors that would be relevant for a QSAR study of 1-phenethyl-4-phenylpiperazine and its analogs.

Table 2: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Example Descriptor | Description |

|---|---|---|

| Physicochemical | LogP | A measure of the compound's lipophilicity. |

| Electronic | Dipole Moment | Indicates the polarity of the molecule. |

| Topological | Wiener Index | A descriptor of molecular branching. |

| 3D/Steric | Molecular Volume | The volume occupied by the molecule. |

A crucial step in QSAR modeling is the validation of the developed model to ensure its robustness and predictive ability. frontiersin.org This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate the model's performance on compounds it has not seen before).

Common statistical parameters used for model validation include:

Coefficient of determination (R²): Indicates how well the model fits the training set data.

Cross-validated coefficient of determination (Q²): A measure of the model's internal predictive ability, often calculated using the leave-one-out method.

External validation (R²_pred): The R² value for the test set, which indicates the model's ability to predict the activity of new compounds.

A robust and predictive QSAR model will have high values for R², Q², and R²_pred, and a small difference between R² and Q². Such models can then be used to screen virtual libraries of related compounds to identify new candidates with potentially high activity. frontiersin.org

Molecular Docking Studies for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and molecular biology for understanding and predicting molecular interactions.

Prediction of Molecular Interactions

Information regarding the specific molecular interactions of 1-Phenethyl-4-phenylpiperazine with biological targets is not available in the reviewed literature. Such a study would typically involve docking the ligand into the active site of a relevant receptor to predict binding modes and key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Binding Affinity Calculations for Related Ligands

Similarly, specific binding affinity data, often expressed as Ki or IC50 values, for 1-Phenethyl-4-phenylpiperazine are not documented in the available scientific papers. Binding affinity calculations quantify the strength of the interaction between a ligand and its target, which is crucial for assessing its potential biological activity.

| Compound | Target | Binding Affinity (nM) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| No specific binding affinity data for 1-Phenethyl-4-phenylpiperazine could be located in the public domain. |

Application of Computational Tools and Software in Chemical Research

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering powerful methods to investigate molecules and their interactions at an atomic level. These tools provide insights that can be challenging or impossible to obtain through experimental techniques alone.

The application of computational tools spans a wide range of activities in chemical research, from the initial design of novel molecules to the elucidation of complex reaction mechanisms. Software packages for molecular docking, molecular dynamics simulations, and quantum mechanical calculations enable researchers to predict molecular properties, simulate their behavior in different environments, and understand the forces that govern their interactions. In drug discovery, for instance, these tools are instrumental in identifying potential drug candidates, optimizing their structure to enhance efficacy and reduce side effects, and understanding their mechanism of action at a molecular level.

| Computational Tool/Software | Application in Chemical Research |

| Molecular Docking Software (e.g., AutoDock, GOLD) | Prediction of ligand-receptor binding modes and affinities. |

| Molecular Dynamics Software (e.g., GROMACS, AMBER) | Simulation of the dynamic behavior of molecules and biological systems. |

| Quantum Mechanics Software (e.g., Gaussian, Spartan) | Calculation of electronic structure, molecular properties, and reaction energies. |

| This table represents a general overview of the application of computational tools in chemical research, as specific applications to 1-Phenethyl-4-phenylpiperazine were not found. |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. For a molecule like 1-phenethyl-4-phenylpiperazine, ¹H, ¹³C, and ¹⁵N NMR are particularly insightful.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Elucidation

Proton NMR (¹H-NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to one another. In the structure of 1-phenethyl-4-phenylpiperazine, distinct signals are expected for the protons on the phenethyl group, the phenyl group, and the piperazine (B1678402) ring.

While specific spectral data for 1-phenethyl-4-phenylpiperazine is not widely published, the expected chemical shifts can be inferred from related structures like 1-phenylpiperazine (B188723) and compounds containing a phenethyl moiety. chemicalbook.comresearchgate.net The aromatic protons of the N-phenyl group typically appear in the range of δ 6.8-7.3 ppm. chemicalbook.com The protons of the phenethyl group's phenyl ring would also resonate in this aromatic region. The methylene (B1212753) protons of the piperazine ring adjacent to the nitrogens show distinct signals, as do the methylene protons of the phenethyl group.

Table 1: Predicted ¹H-NMR Chemical Shifts (δ) for 1-Phenethyl-4-phenylpiperazine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (aromatic) | 7.20 - 7.40 | Multiplet |

| Phenethyl-H (aromatic) | 7.15 - 7.35 | Multiplet |

| Piperazine-H (adjacent to N-phenyl) | ~3.20 | Triplet |

| Piperazine-H (adjacent to N-phenethyl) | ~2.80 | Triplet |

| Phenethyl-CH₂ (adjacent to N) | ~2.85 | Triplet |

| Phenethyl-CH₂ (adjacent to phenyl) | ~2.75 | Triplet |

Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The complete assignment of ¹³C-NMR chemical shifts for phenylpiperazine derivatives is often achieved using 1D and 2D NMR techniques. nih.gov

For 1-phenethyl-4-phenylpiperazine, signals are expected for the ipso, ortho, meta, and para carbons of the two distinct phenyl rings, as well as for the carbons of the piperazine ring and the ethyl bridge. Studies on similar phenylpiperazine derivatives show characteristic shifts for the piperazine ring carbons and the attached phenyl group carbons. nih.govchemicalbook.comnih.gov

Table 2: Predicted ¹³C-NMR Chemical Shifts (δ) for 1-Phenethyl-4-phenylpiperazine

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (ipso, attached to N) | ~151 |

| Phenyl C (ortho) | ~120 |

| Phenyl C (para) | ~129 |

| Phenyl C (meta) | ~116 |

| Piperazine C (adjacent to N-phenyl) | ~50 |

| Piperazine C (adjacent to N-phenethyl) | ~53 |

| Phenethyl C (ipso) | ~140 |

| Phenethyl C (aromatic) | 126 - 129 |

| Phenethyl CH₂ (adjacent to N) | ~61 |

| Phenethyl CH₂ (adjacent to phenyl) | ~34 |

Note: Predicted values are based on data from analogous structures like 1-phenylpiperazine and phenethyl-containing compounds and may vary. researchgate.netnih.gov

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N-NMR) for Nitrogen Environment Studies

Nitrogen-15 NMR (¹⁵N-NMR) is a specialized technique used to probe the chemical environment of nitrogen atoms within a molecule. Despite the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it provides valuable structural information. researchgate.net

Research on the parent compound, 1-phenylpiperazine, has utilized ¹⁵N-NMR to investigate the distinct electronic environments of the two nitrogen atoms in the piperazine ring. dergipark.org.trresearchgate.net In these studies, the two nitrogen atoms of 1-phenylpiperazine show separate signals, confirming their different chemical surroundings—one is attached to a phenyl group (N1) and the other to a hydrogen (N4). dergipark.org.tr For 1-phenethyl-4-phenylpiperazine, two distinct signals would also be expected, corresponding to the nitrogen atom bonded to the phenyl group and the nitrogen atom bonded to the phenethyl group. This analysis helps to confirm the substitution pattern on the piperazine core.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. It is often coupled with chromatographic methods like liquid chromatography (LC) or gas chromatography (GC) for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a key analytical method used in the development and analysis of pharmaceutical compounds and research chemicals. nih.gov It separates compounds in a mixture based on their interactions with a stationary phase and then detects them with a mass spectrometer. This technique is ideal for confirming the molecular weight of 1-phenethyl-4-phenylpiperazine and assessing its purity.

In a typical LC-MS analysis of a phenylpiperazine derivative, a reversed-phase column is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often with additives like formic acid or trifluoroacetic acid to improve ionization. nih.gov The mass spectrometer, frequently a Quadrupole Time-of-Flight (QTOF) instrument, provides an accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. nih.gov For 1-phenethyl-4-phenylpiperazine (C₁₈H₂₂N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be used for confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. The compound is vaporized and separated in a gas chromatograph before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint based on the fragmentation pattern.

The electron ionization (EI) mass spectrum of 1-phenethyl-4-phenylpiperazine would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Analysis of related structures provides insight into the likely fragmentation pathways. For instance, cleavage of the phenethyl group is a probable fragmentation route. A significant fragment would likely be the loss of a benzyl (B1604629) radical (C₇H₇), resulting in an ion at [M-91]⁺. Another characteristic fragmentation involves the piperazine ring itself. nih.gov For example, in the analysis of related fentanyl precursors, the phenethylpiperidine core yields specific fragments that are used for identification. nist.gov

Table 3: List of Compound Names

| Compound Name |

|---|

| 1-Phenethyl-4-phenylpiperazine |

| 1-Phenylpiperazine |

| Acetonitrile |

| Trifluoroacetic acid |

| Formic acid |

| 4-Anilino-N-phenethylpiperidine (ANPP) |

| Fentanyl |

| N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are indispensable techniques for determining the purity of "Piperazine, 1-phenethyl-4-phenyl-". These methods separate the target compound from any impurities, byproducts, or degradation products that may be present.

Reversed-phase HPLC, often employing a C18 column, is a common method for analyzing piperazine derivatives. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. nih.gov The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.

UPLC offers several advantages over conventional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity. mdpi.com This is particularly beneficial for the analysis of complex samples or for the detection of trace-level impurities. The use of smaller particles in the stationary phase allows for more efficient separations. mdpi.com

The purity of "Piperazine, 1-phenethyl-4-phenyl-" is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area indicates a high degree of purity. Method validation, including parameters like linearity, accuracy, and precision, is crucial to ensure the reliability of the purity assessment. nih.gov

Table 2: Typical HPLC/UPLC Parameters for Purity Analysis of Phenylpiperazine Derivatives

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile:Water (gradient) | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 2 µL |

Note: These are exemplary parameters and may need to be optimized for the specific analysis of "Piperazine, 1-phenethyl-4-phenyl-".

Elemental Analysis for Compound Composition Validation

Elemental analysis, also known as combustion analysis, is a fundamental technique used to determine the elemental composition of a pure organic compound like "Piperazine, 1-phenethyl-4-phenyl-". This method provides the percentage by mass of each element (carbon, hydrogen, and nitrogen) present in the molecule.

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the compound's molecular formula (C₁₈H₂₂N₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports its proposed structure. This validation is a critical step in the characterization of a newly synthesized compound. nih.gov

Table 3: Elemental Composition of Piperazine, 1-phenethyl-4-phenyl- (C₁₈H₂₂N₂)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 81.16 |

| Hydrogen (H) | 8.32 |

| Nitrogen (N) | 10.52 |

Note: The theoretical percentages are calculated based on the molecular formula and atomic weights of the elements.

Emerging Research Avenues and Future Perspectives for Piperazine, 1 Phenethyl 4 Phenyl

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1-phenethyl-4-phenylpiperazine and its analogs often involves multi-step procedures and the use of hazardous reagents. researchgate.net Current research is focused on developing more efficient and environmentally friendly synthetic pathways.

One approach involves the reductive amination of N-phenethyl-4-piperidone with aniline (B41778). google.com This can be achieved using various reducing agents, such as sodium triacetoxyborohydride (B8407120) or through catalytic hydrogenation. google.commmu.ac.uk Researchers are also exploring one-pot synthesis methods to improve efficiency and reduce waste. google.com For instance, a one-pot reaction involving N-phenethyl-4-piperidone and aniline in an ethanol (B145695) medium under the influence of a catalyst has been reported to produce N-phenethyl-4-anilinopiperidine with good yield and purity. google.com

Green chemistry principles are increasingly being applied to the synthesis of piperazine (B1678402) derivatives. mdpi.comnih.govresearchgate.net This includes the use of greener solvents, solvent-free reaction conditions, and recyclable catalysts to minimize the environmental impact. mdpi.comresearchgate.netresearchgate.net For example, microwave-assisted synthesis has emerged as a promising technique for accelerating reactions and improving yields in a more energy-efficient manner. mdpi.com

The development of sustainable synthetic routes is crucial for the large-scale production of 1-phenethyl-4-phenylpiperazine and its derivatives for various applications.

Table 1: Comparison of Synthetic Methods for Piperazine, 1-phenethyl-4-phenyl- and its Precursors

| Method | Starting Materials | Reagents/Catalysts | Key Features | Reference(s) |

| Classical Synthesis | 1-Benzyl-4-piperidone, Aniline | Toluene (B28343), p-toluenesulfonic acid, Lithium aluminum hydride, Propionic anhydride, Palladium on charcoal | Multi-step, involves hazardous reagents | google.com |

| Reductive Amination | N-phenethyl-4-piperidone, Aniline | Sodium triacetoxyborohydride, Acetic acid | Efficient, can be performed in one pot | google.commmu.ac.uk |

| Catalytic Hydrogenation | N-phenethyl-4-piperidone, Aniline | Raney Ni | One-pot, good yield and purity | google.com |

| Biphasic Synthesis | 4-Piperidinone, Phenethyl bromide | Phase transfer catalysts | Efficient for preparing the N-phenethyl-4-piperidinone intermediate | wikipedia.org |

Advanced Derivatization for Tailored Chemical Functionality

The versatility of the 1-phenethyl-4-phenylpiperazine scaffold allows for extensive derivatization to fine-tune its chemical and biological properties. nih.gov Researchers are actively exploring modifications at various positions of the molecule to create analogs with specific functionalities.

Modifications to the phenethyl group, the phenyl ring attached to the piperazine nitrogen, and the second nitrogen atom of the piperazine ring can significantly impact the compound's activity. For instance, introducing different substituents on the phenyl ring can alter the electronic and steric properties, leading to changes in receptor binding affinity and selectivity. scispace.com Similarly, replacing the phenethyl group with other alkyl or arylalkyl moieties can influence the compound's pharmacokinetic profile. researchgate.net

A variety of synthetic strategies are employed for derivatization, including N-alkylation, acylation, and substitution reactions on the aromatic rings. nih.govnih.gov These modifications have led to the development of a wide range of analogs with diverse pharmacological activities. nih.govresearchgate.net

Table 2: Examples of Derivatization of the Piperazine, 1-phenethyl-4-phenyl- Scaffold

| Modification Site | Type of Modification | Resulting Analog Class | Potential Application | Reference(s) |

| Phenethyl Group | Replacement with other functional groups (alkyl, ethereal, nitrile) | Fentanyl analogs | Opioid analgesics | researchgate.net |

| Anilido Phenyl Group | Substitution with various groups | Fentanyl analogs | Opioid analgesics | nih.gov |

| Piperazine Ring | N-substitution with various reagents | Phenylpiperazine derivatives | Acaricidal activity | nih.gov |

| Piperidine Nitrogen | Alkylation | 4-Aryl-fentanyl analogs | Opioid analgesics | nih.gov |

Integration of Machine Learning and Artificial Intelligence in Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and molecular design. acs.orgacs.orgrsc.org These computational tools are being increasingly used to accelerate the design and optimization of novel compounds based on the 1-phenethyl-4-phenylpiperazine scaffold.

Furthermore, computational methods like molecular docking and molecular dynamics simulations can provide insights into the binding interactions of these compounds with their biological targets. acs.orgnih.gov This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective molecules. acs.orgnih.gov

In-depth Exploration of Structure-Property Relationships for Targeted Chemical Applications

A thorough understanding of the structure-property relationships (SPRs) is fundamental for the rational design of 1-phenethyl-4-phenylpiperazine derivatives with specific applications. Researchers are employing a combination of experimental and computational techniques to elucidate how structural modifications influence the physicochemical and biological properties of these compounds.

Quantitative structure-activity relationship (QSAR) studies are a powerful tool for correlating molecular descriptors with biological activity. scispace.comdaneshyari.com By developing predictive QSAR models, researchers can identify key structural features that are crucial for a particular pharmacological response. scispace.comdaneshyari.com For instance, QSAR models have been used to understand the structural requirements for the dopaminergic activity of 4-phenylpiperidines and 4-phenylpiperazines. scispace.com

Experimental studies, including binding assays and functional assays, provide essential data for establishing SPRs. nih.govnih.govnih.gov By systematically synthesizing and evaluating a series of analogs, researchers can determine the impact of different substituents and structural motifs on the compound's affinity and efficacy at various biological targets. nih.govnih.govnih.gov This knowledge is critical for designing compounds with improved potency, selectivity, and pharmacokinetic profiles for targeted chemical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 1-phenethyl-4-phenylpiperazine derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, modified derivatives can be synthesized by introducing substituents (e.g., phenethyl or aryl groups) via alkylation or acylation reactions. Characterization requires elemental analysis (to confirm stoichiometry) and spectral techniques (e.g., -NMR, -NMR, IR, and mass spectrometry) to verify structural integrity. For instance, NMR can confirm the presence of phenethyl and phenyl substituents by detecting aromatic protons and coupling patterns .

Q. How can researchers evaluate the basic pharmacological activity of 1-phenethyl-4-phenylpiperazine derivatives?

- Methodological Answer : Initial screening involves in vitro assays targeting receptors of interest (e.g., serotonin 5-HT receptors due to structural similarities to arylpiperazines). Techniques include radioligand binding assays to measure affinity () and functional assays (e.g., cAMP modulation) to determine agonist/antagonist activity. For local anesthetic activity, infiltration anesthesia models in rodents can assess latency and duration of action, with data analyzed using ANOVA for group comparisons .

Q. What are the critical physical and chemical properties to consider during experimental design?

- Key Properties :

- Hygroscopicity : Piperazine derivatives may absorb moisture, requiring anhydrous conditions during synthesis .

- Basicity : The pKa of the piperazine nitrogen (typically ~9-10) affects solubility and protonation state in biological systems. Adjust pH in buffer solutions to ensure compound stability .

- Thermal Stability : Monitor melting points (e.g., 153–190°C for substituted derivatives) to assess purity and degradation thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine ring) influence biological activity and toxicity?

- Methodological Answer : Systematic SAR studies are essential. For example:

- Phenethyl vs. Benzyl Groups : Phenethyl chains may enhance lipophilicity and blood-brain barrier penetration compared to benzyl groups, impacting CNS activity .

- Electron-Withdrawing Substituents : Nitro or trifluoromethyl groups on the phenyl ring can increase receptor affinity but may elevate toxicity. Use cytotoxicity assays (e.g., MTT) and compare LD values in animal models .

- Beta-Cyclodextrin Complexation : Reduces toxicity but may lower activity due to steric hindrance. Balance via dose-response studies .

Q. What computational strategies predict the protonation states and bioavailability of piperazine derivatives in PROTACs?

- Methodological Answer : Tools like MoKa software predict pKa values by analyzing substituent effects on piperazine’s basicity. For PROTACs, molecular dynamics simulations model linker flexibility and ternary complex formation. Validate predictions using Sirius T3 experimental pKa measurements and in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC, ) and assess experimental variables (e.g., cell lines, animal models). For example, antiplatelet activity discrepancies may arise from differences in platelet aggregation assays (e.g., ADP vs. collagen induction) .

- Conformational Analysis : Use X-ray crystallography or DFT calculations to determine if coplanar vs. perpendicular aryl ring conformations affect receptor binding .

Q. What strategies optimize the selectivity of piperazine derivatives for specific receptor subtypes?

- Methodological Answer :

- Substitution Patterns : Introduce bulkier groups (e.g., 2,4-dibromophenyl) to sterically block off-target receptors.

- Hybrid Molecules : Combine piperazine with triazene or carboxamide moieties to exploit dual mechanisms. For example, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives show enhanced acetylcholinesterase inhibition (IC = 0.90 μM) compared to ethylenediamine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.